![molecular formula C23H18N6O2S B606570 CDK2 inhibitor 73 CAS No. 2079895-42-2](/img/structure/B606570.png)
CDK2 inhibitor 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .
Molecular Structure Analysis
The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .
科学的研究の応用
Treatment of Triple-Negative Breast Cancer
CDK2 inhibitor 73 has been used in the treatment of triple-negative breast cancer. The compound shows good CDK2 inhibitory activity and possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .
Cell Cycle Regulation
CDK2-IN-4 plays a crucial role in the control of the cell cycle and proliferation. These kinases are frequently deregulated in various cancers, viral infections, neurodegenerative diseases, ischemia, and some proliferative disorders .
Tumor Growth Inhibition
CDK2-IN-4 has shown robust pharmacodynamic and tumor growth inhibitory activity in multiple models of cancer . This makes it a promising candidate for cancer therapy.
Overcoming Resistance to CDK4/6 Inhibition
CDK2-IN-4 has been developed to overcome resistance mechanisms to CDK4/6 inhibition in preclinical models and clinical contexts . This is particularly important as resistance to CDK4/6 inhibitors is a common challenge in cancer therapy.
Targeting MYC Activated Preclinical Models
CDK2-IN-4 preferentially inhibits MYC activated preclinical models . MYC is an oncogene that can elicit CDK4/6 inhibitor resistance, and its inhibition is a key strategy in cancer therapy.
Potential Therapeutic Benefit Against Certain Tumors
Selective CDK2 inhibition, such as with CDK2-IN-4, provides a potential therapeutic benefit against certain tumors . This is due to the critical role of CDK2 in regulating the progression of the cell cycle and its association with tumor growth.
Development of New CDK Inhibitors
CDK2-IN-4 serves as an important scaffold in the development of new CDK inhibitors . Its structure and function can guide the design of new compounds with improved efficacy and selectivity.
Potential Use in Combination Therapies
Given its ability to overcome resistance to CDK4/6 inhibitors, CDK2-IN-4 could potentially be used in combination with other targeted drugs to enhance therapeutic efficacy .
Safety And Hazards
While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .
将来の方向性
The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
特性
IUPAC Name |
4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRWXRQJGJIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CDK2 inhibitor 73 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。